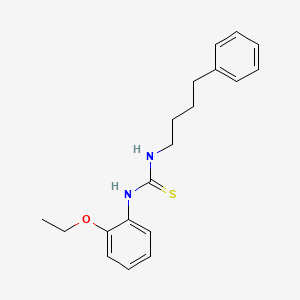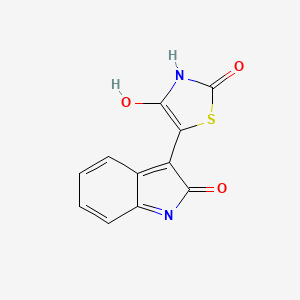![molecular formula C13H19ClN2OS B4848059 N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea, also known as Sulfamethoxazole, is a widely used antibiotic in the treatment of bacterial infections. It belongs to the class of sulfonamide antibiotics, which work by inhibiting the growth of bacteria in the body.
Mechanism of Action
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea prevents the growth and multiplication of bacteria, ultimately leading to their death.
Biochemical and Physiological Effects
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea has been shown to have a high degree of bioavailability, meaning that it is readily absorbed by the body and can reach therapeutic concentrations in the blood and tissues. It is primarily eliminated from the body through the kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea in lab experiments is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections and their treatment. However, one limitation is that it can only be used in vitro, as it is toxic to mammalian cells.
Future Directions
There are several future directions for research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity to mammalian cells. Another area of interest is the study of the effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea on the microbiome, as it has been shown to have a significant impact on the composition of gut bacteria. Additionally, the potential use of N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections is an area of ongoing research.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea has been extensively studied for its antibacterial properties. It is commonly used to treat urinary tract infections, respiratory tract infections, and gastrointestinal tract infections caused by susceptible bacteria. Additionally, it has been used in combination with other antibiotics to treat more severe infections.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-9(11-7-8-12(14)18-11)15-13(17)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSJFIRWZWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-cyclohexylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![5-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4848013.png)
![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)
![N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)

![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)


![2-chloro-10-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4848064.png)
![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)